molecular formula C6H6F9O3P B1585032 Tris(2,2,2-trifluoroethyl) phosphite CAS No. 370-69-4

Tris(2,2,2-trifluoroethyl) phosphite

Cat. No.: B1585032
CAS No.: 370-69-4
M. Wt: 328.07 g/mol
InChI Key: CBIQXUBDNNXYJM-UHFFFAOYSA-N
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Description

Tris(2,2,2-trifluoroethyl) phosphite is a useful research compound. Its molecular formula is C6H6F9O3P and its molecular weight is 328.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 325606. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Tris(2,2,2-trifluoroethyl) phosphite is an organophosphorus compound that primarily targets metal clusters in organometallic chemistry . It acts as a ligand, a molecule that binds to a central metal atom to form a coordination complex .

Mode of Action

The interaction of this compound with its targets involves enhancing labialization in metal clusters . Labialization is a process that increases the reactivity of metal clusters, allowing them to participate in various chemical reactions . This compound also acts as a substitutional equivalent for carbon monoxide .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to organometallic chemistry . The compound’s ability to enhance labialization in metal clusters can influence various downstream effects, such as the synthesis of other complex compounds .

Pharmacokinetics

It’s known that the compound is used as an electrolyte additive to improve the electrochemical performance and as a co-solvent for nonflammable electrolytes in li-ion batteries . These uses suggest that the compound has properties that allow it to interact effectively with other substances in a solution.

Result of Action

The molecular and cellular effects of this compound’s action are primarily observed in its role as a ligand in organometallic chemistry . By enhancing labialization in metal clusters, the compound can facilitate the formation of new organometallic complexes . Additionally, its use as an electrolyte additive in Li-ion batteries suggests that it can improve the performance of these batteries .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s effectiveness as a ligand can depend on the specific metal clusters it interacts with . Additionally, its role as an electrolyte additive suggests that its performance can be affected by the chemical composition of the electrolyte solution .

Biochemical Analysis

Biochemical Properties

Tris(2,2,2-trifluoroethyl) phosphite plays a significant role in biochemical reactions due to its unique chemical structure. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been used in the synthesis of N-methoxy-N-methyl bis(2,2,2-trifluoroethyl)phosphonamide via the Arbuzov reaction with 2-bromo-N-methoxy-N-methylacetamide . The nature of these interactions often involves the formation of stable complexes, which can alter the reactivity and stability of the biomolecules involved.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can have different biochemical properties and effects on cells . Long-term exposure to the compound in in vitro or in vivo studies can lead to cumulative effects on cellular function and health.

Properties

IUPAC Name

tris(2,2,2-trifluoroethyl) phosphite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F9O3P/c7-4(8,9)1-16-19(17-2-5(10,11)12)18-3-6(13,14)15/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBIQXUBDNNXYJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)OP(OCC(F)(F)F)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F9O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20190492
Record name Tris(2,2,2-trifluoroethyl)phosphite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20190492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

370-69-4
Record name Ethanol, 2,2,2-trifluoro-, phosphite (3:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=370-69-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tris(2,2,2-trifluoroethyl)phosphite
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000370694
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 370-69-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=325606
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tris(2,2,2-trifluoroethyl)phosphite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20190492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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